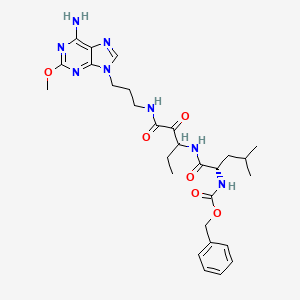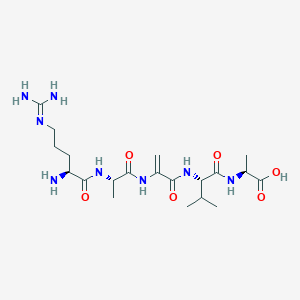![molecular formula C19H21ClN6O2 B10772871 N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)
N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “WO2012007375C1” is a chemical entity that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The preparation of “WO2012007375C1” involves a series of synthetic routes and reaction conditions. The synthesis typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of “WO2012007375C1”.
Industrial Production Methods: In an industrial setting, the production of “WO2012007375C1” is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality.
化学反応の分析
Types of Reactions: “WO2012007375C1” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, allowing it to be used in different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “WO2012007375C1” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.
Major Products Formed: The major products formed from the reactions involving “WO2012007375C1” depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the formation of substituted compounds with different functional groups.
科学的研究の応用
“WO2012007375C1” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a reagent in various chemical reactions, allowing researchers to study its reactivity and properties. In biology, “WO2012007375C1” is used to investigate its effects on biological systems, including its potential as a therapeutic agent. In medicine, this compound is being explored for its potential to treat various diseases and conditions. In industry, “WO2012007375C1” is used in the development of new materials and technologies, contributing to advancements in various fields.
作用機序
The mechanism of action of “WO2012007375C1” involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The molecular pathways involved in the action of “WO2012007375C1” include signaling pathways, metabolic pathways, and regulatory pathways. By influencing these pathways, “WO2012007375C1” can alter cellular processes and produce therapeutic effects.
類似化合物との比較
Similar Compounds: “WO2012007375C1” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include “WO2012007375C7” and "DMPI2MA" . These compounds share structural similarities with “WO2012007375C1” but may differ in their properties and applications.
Uniqueness: The uniqueness of “WO2012007375C1” lies in its specific structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, “WO2012007375C1” may exhibit enhanced reactivity, stability, or selectivity, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C19H21ClN6O2 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
N-[2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl]-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN6O2/c20-13-1-2-17(25-5-3-12(8-21)4-6-25)16(7-13)24-19(28)15-10-23-26-11-14(27)9-22-18(15)26/h1-2,7,9-12,27H,3-6,8,21H2,(H,24,28) |
InChIキー |
BNVZRFQNZWYPQH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)C2=C(C=C(C=C2)Cl)NC(=O)C3=C4N=CC(=CN4N=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

![N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide](/img/structure/B10772819.png)
![(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B10772838.png)

![(4-chlorophenyl) N-methyl-N-[4-[5-[methyl(propyl)amino]pent-1-ynyl]cyclohexyl]carbamate](/img/structure/B10772848.png)


![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)
![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)

